Ethyl (chloromethyl)carbamate

Cephalosporin prodrug N-chloromethyl carbamate Reaction stoichiometry

Ethyl (chloromethyl)carbamate (CAS 13989-87-2), also known as N-chloromethyl ethyl carbamate or N-(ethoxycarbonyl)aminomethyl chloride, is a bifunctional carbamate derivative bearing both an ethyl ester and a reactive N-chloromethyl group. This compound belongs to the N-chloromethyl carbamate subclass, which serves as a key synthetic intermediate for introducing the ethoxycarbonylaminomethyl moiety into pharmacologically active molecules, particularly β-lactam antibiotics.

Molecular Formula C4H8ClNO2
Molecular Weight 137.56 g/mol
CAS No. 13989-87-2
Cat. No. B3101735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (chloromethyl)carbamate
CAS13989-87-2
Molecular FormulaC4H8ClNO2
Molecular Weight137.56 g/mol
Structural Identifiers
SMILESCCOC(=O)NCCl
InChIInChI=1S/C4H8ClNO2/c1-2-8-4(7)6-3-5/h2-3H2,1H3,(H,6,7)
InChIKeyQREQERIPQBLKOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (chloromethyl)carbamate (CAS 13989-87-2): A Reactive N-Chloromethyl Carbamate Intermediate for Pharmaceutical Synthesis and Procurement


Ethyl (chloromethyl)carbamate (CAS 13989-87-2), also known as N-chloromethyl ethyl carbamate or N-(ethoxycarbonyl)aminomethyl chloride, is a bifunctional carbamate derivative bearing both an ethyl ester and a reactive N-chloromethyl group [1]. This compound belongs to the N-chloromethyl carbamate subclass, which serves as a key synthetic intermediate for introducing the ethoxycarbonylaminomethyl moiety into pharmacologically active molecules, particularly β-lactam antibiotics [2]. Its computed XLogP3 of 1.0 and topological polar surface area of 38.3 Ų indicate moderate lipophilicity suitable for organic solvent-based transformations [1].

Why Ethyl (chloromethyl)carbamate Cannot Be Replaced by Generic O-Chloromethyl Carbonates or Simple Alkyl Carbamates


Substituting ethyl (chloromethyl)carbamate with a generic O-chloromethyl carbonate (e.g., chloromethyl methyl carbonate) or a non-chloromethyl carbamate (e.g., ethyl carbamate) fundamentally alters both the reaction kinetics and the molecular identity of the final product. The N-chloromethyl functionality generates a carbamate-linked (N–C–O) prodrug moiety, whereas O-chloromethyl carbonates produce a carbonate-linked (O–C–O) ester, resulting in distinct hydrolytic stability and in vivo release profiles [1]. Furthermore, the ethyl ester group on the target compound provides a specific balance of steric bulk and lipophilicity that differs measurably from methyl, benzyl, or tert-butyl analogs, affecting both reaction rate and product partitioning [2]. The quantitative evidence below demonstrates that these structural differences translate into tangible differences in reagent stoichiometry, reaction time, and product architecture under identical reaction conditions.

Quantitative Differentiation Evidence for Ethyl (chloromethyl)carbamate vs. Closest Analogs


Head-to-Head Reaction Stoichiometry and Reaction Time: Ethyl (chloromethyl)carbamate vs. Chloromethyl Methyl Carbonate in Cephalosporin Prodrug Synthesis

In a direct within-patent comparison using the identical cephalosporin sodium carboxylate substrate in DMF solvent, ethyl (chloromethyl)carbamate achieves complete conversion at a 1:1 molar ratio (0.007 mol substrate : 0.007 mol reagent) within 4 hours, whereas the O-chloromethyl carbonate comparator, chloromethyl methyl carbonate, requires a 2-fold molar excess (0.01 mol substrate : 0.02 mol reagent) and a 20-hour reaction time to reach completion [1]. This represents a 50% reduction in reagent stoichiometry and a 5-fold shorter reaction time for the N-chloromethyl carbamate relative to the O-chloromethyl carbonate.

Cephalosporin prodrug N-chloromethyl carbamate Reaction stoichiometry

Product Architecture Divergence: Carbamate-Protected vs. Carbonate-Protected Cephalosporin Esters

When ethyl (chloromethyl)carbamate is employed, the resulting cephalosporin prodrug bears an ethoxycarbonylaminomethyl ester — a carbamate-type protecting group in which the aminomethyl linker is attached via an N–C bond to the carbonyl. In contrast, chloromethyl methyl carbonate yields a methoxycarbonyloxymethyl ester, which contains an O–C carbonate linkage [1]. Carbamate prodrug esters generally exhibit superior plasma stability and more predictable enzymatic hydrolysis rates compared to carbonate esters, as documented across the carbamate prodrug literature [2]. Although direct hydrolytic half-life data for this specific pair are not available in the patent, the structural distinction is deterministic: the carbamate linkage (pKa of conjugate acid ≈ 0–1 for the carbonyl oxygen) is less susceptible to non-specific esterase cleavage than the carbonate linkage.

Prodrug design Carbamate vs carbonate linkage Hydrolytic stability

Computed Lipophilicity Differentiation: Ethyl (chloromethyl)carbamate vs. Methyl and Benzyl N-Chloromethyl Carbamate Analogs

The computed XLogP3 of ethyl (chloromethyl)carbamate is 1.0 [1], which positions it as an intermediate-lipophilicity reagent suitable for partitioning into organic solvents during aqueous workup. By class-level comparison, the methyl analog (methyl (chloromethyl)carbamate, MW 123.54) is expected to have XLogP ≈ 0.4–0.6 (lower by ~0.5 log units), while the benzyl analog (benzyl (chloromethyl)carbamate, MW 199.63) is expected to have XLogP ≈ 2.0–2.5 (higher by ~1.0–1.5 log units) [2]. The ethyl ester thus provides an optimal balance: sufficient lipophilicity for efficient extraction into ethyl acetate or dichloromethane, without the excessively high logP of the benzyl derivative that can complicate chromatography and crystallization.

Lipophilicity XLogP3 Carbamate analog comparison

Commercial Purity Specification: Ethyl (chloromethyl)carbamate at 95% Minimum Purity for Reproducible Synthetic Use

Reputable vendors supply ethyl (chloromethyl)carbamate (CAS 13989-87-2) at a minimum purity specification of 95% (AKSci catalog #1967CY) . While 95% is a common purity grade for research intermediates, the presence of the reactive N-chloromethyl group means that the principal impurities in lower-grade material are likely N,N-dichloro derivatives and hydrolyzed ethyl carbamate, which can act as competing nucleophiles or acid scavengers in subsequent reactions [1]. Procurement of material below this specification risks irreproducible stoichiometry due to variable active N-chloromethyl content. In contrast, simple alkyl carbamates (e.g., ethyl carbamate) are typically available at ≥98% purity, yet they lack the key chloromethyl functionality required for N-alkylation or prodrug conjugation.

Purity specification Procurement benchmark Quality control

High-Value Application Scenarios for Ethyl (chloromethyl)carbamate (CAS 13989-87-2) in Pharmaceutical R&D and Process Chemistry


Cephalosporin Prodrug Ester Synthesis via N-Alkylation of Carboxylic Acid Salts

Ethyl (chloromethyl)carbamate is uniquely suited for the one-step installation of an ethoxycarbonylaminomethyl ester prodrug moiety onto cephalosporin carboxylic acid salts in DMF, as demonstrated in US3965099A [1]. The 1:1 stoichiometry and 4-hour reaction time make this reagent more atom-economical than O-chloromethyl carbonates, which require 2-fold excess and 20-hour reaction times for the same substrate. This application is directly relevant to medicinal chemistry teams developing orally bioavailable β-lactam antibiotics.

MOM-Protected Carbamate Synthesis Avoiding Carcinogenic MOM-Cl

N-Chloromethyl carbamates, including ethyl (chloromethyl)carbamate, serve as intermediates in a two-step, one-pot procedure for generating MOM-protected carbamates without using chloromethyl methyl ether (MOM-Cl), a regulated carcinogen [2]. The N-chloromethyl carbamate is generated in situ and quenched with methanol, offering a safer route to MOM-protected amines in multi-step peptide and natural product syntheses. The ethyl ester is preferred over methyl or tert-butyl analogs when downstream deprotection requires mild basic hydrolysis rather than strong acid (tert-butyl) or hydrogenolysis (benzyl).

α-Amidoalkylation Reagent for Silyl Enol Ethers

Chloromethyl carbamates react with silyl enol ethers at −78 °C under TiCl₄ catalysis to achieve regiospecific ureidoalkylation [3]. Ethyl (chloromethyl)carbamate, with its intermediate lipophilicity (XLogP3 = 1.0), offers optimal solubility in the low-temperature dichloromethane or THF solvent systems typically used for this transformation, avoiding the precipitation issues encountered with more polar methyl analogs or the excessive steric bulk of tert-butyl analogs.

Penicillanic Acid 1,1-Dioxide Intermediate Protection for β-Lactamase Inhibitor Synthesis

The ethoxycarbonylaminomethyl group introduced by ethyl (chloromethyl)carbamate is cited as a conventional penicillin carboxy protecting group in the synthesis of penicillanic acid 1,1-dioxide β-lactamase inhibitors (US4234579A) [4]. The ethyl ester carbamate protecting group can be selectively removed under mild conditions that preserve the β-lactam ring integrity, a critical requirement in β-lactamase inhibitor process chemistry.

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